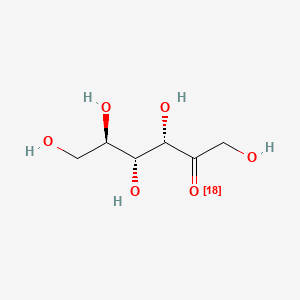

D-Fructose-18O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-(18O)one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i10+2 |

InChI Key |

BJHIKXHVCXFQLS-JAIHKTGQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=[18O])CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Fructose-18O: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of an Isotopic Tracer in Metabolic Research

D-Fructose-¹⁸O is a stable isotope-labeled form of the naturally occurring monosaccharide, D-fructose. In this molecule, one of the oxygen atoms in the fructose structure is replaced with the heavier, non-radioactive isotope, oxygen-18 (¹⁸O). This isotopic substitution makes D-Fructose-¹⁸O an invaluable tool for researchers, particularly in the fields of metabolism, pharmacology, and drug development. Its primary application lies in its use as a tracer to elucidate the metabolic fate of fructose in biological systems, from cellular pathways to whole-body metabolism. By tracking the incorporation of the ¹⁸O label into various metabolites, scientists can gain precise insights into the kinetics and mechanisms of fructose absorption, transport, and downstream metabolic transformations.

Core Chemical and Physical Properties

D-Fructose-¹⁸O shares nearly identical chemical and physical properties with its unlabeled counterpart, D-fructose, with a slight increase in molecular weight due to the presence of the ¹⁸O isotope. This similarity ensures that it behaves biochemically in the same manner as natural fructose, making it an ideal tracer.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅¹⁸O | [1] |

| Molecular Weight | Approximately 182.16 g/mol | [1] |

| IUPAC Name | Varies based on ¹⁸O position | - |

| Appearance | White crystalline powder | [2] |

| Solubility | Freely soluble in water | [3] |

Synthesis of D-Fructose-¹⁸O

While specific, detailed protocols for the commercial synthesis of D-Fructose-¹⁸O are often proprietary, the general principle involves the incorporation of an ¹⁸O atom from an ¹⁸O-labeled precursor. A common laboratory-scale method involves the acid-catalyzed exchange of an oxygen atom in fructose with an oxygen atom from ¹⁸O-labeled water (H₂¹⁸O).

Experimental Protocol: Acid-Catalyzed ¹⁸O-Labeling of D-Fructose

This protocol is a generalized representation based on established chemical principles for oxygen isotope exchange in carbohydrates.

Materials:

-

D-Fructose

-

¹⁸O-enriched water (H₂¹⁸O, 95-98% isotopic purity)

-

Anhydrous acid catalyst (e.g., formic acid, hydrochloric acid in dioxane)

-

Anhydrous organic solvent (e.g., dimethyl sulfoxide - DMSO)

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for isotopic enrichment analysis

Procedure:

-

Dissolution: Dissolve a known quantity of D-fructose in a minimal amount of ¹⁸O-enriched water.

-

Acidification: Add a catalytic amount of the anhydrous acid catalyst to the solution. The acid facilitates the opening of the furanose or pyranose ring, making the anomeric hydroxyl group susceptible to exchange.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 35°C) for a specific duration. The reaction progress can be monitored by taking aliquots at different time points.[1]

-

Neutralization and Quenching: The reaction is quenched by neutralizing the acid with a suitable base (e.g., sodium bicarbonate).

-

Solvent Removal: The ¹⁸O-enriched water and any volatile components are removed by lyophilization (freeze-drying).

-

Purification: The resulting labeled fructose is purified from any unreacted starting material and byproducts using preparative HPLC with a suitable column (e.g., an amino-based column).

-

Isotopic Enrichment Analysis: The final product's isotopic purity is determined using mass spectrometry, comparing the abundance of the ¹⁸O-labeled fructose to the unlabeled species.

Applications in Metabolic Research and Drug Development

The primary utility of D-Fructose-¹⁸O lies in its application as a tracer in metabolic studies. These studies are crucial for understanding the role of fructose in various physiological and pathological states, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. The insights gained from these studies can inform the development of therapeutic strategies that target fructose metabolism.

Metabolic Fate of Dietary Fructose

Isotopic tracer studies in humans have provided quantitative data on how the body processes dietary fructose.

| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Source |

| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects, within 3-6 hours | [4] |

| Oxidation to CO₂ | 45.8% ± 7.3% | Exercising subjects, within 2-3 hours | [4] |

| Oxidation (with glucose) | 66.0% ± 8.2% | Exercising subjects, ingested with glucose | [4] |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours after ingestion | [4] |

| Conversion to Lactate | ~25% | Within a few hours of ingestion | [4] |

| Direct Conversion to Plasma TG | <1% | - | [4] |

Fructose-Induced Signaling Pathways

Recent research has highlighted that fructose and its metabolites can act as signaling molecules, influencing key cellular pathways implicated in disease.

Fructose metabolism has been shown to promote the progression of certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), by activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[5] This activation helps cancer cells adapt to the tumor microenvironment and supports their growth and survival.[5]

In hepatocytes, fructose metabolism can induce the expression of SIRT1 (Sirtuin 1), a protein deacetylase that plays a crucial role in metabolic regulation.[6] This leads to increased gluconeogenesis (glucose production) and lipogenesis (fat synthesis).[6]

Experimental Protocols for D-Fructose-¹⁸O Tracing

The use of D-Fructose-¹⁸O in metabolic tracing studies requires robust analytical methods to accurately quantify its incorporation into various metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common techniques employed.

Experimental Workflow: In Vivo Metabolic Tracing with D-Fructose-¹⁸O

Protocol: Quantification of D-Fructose-¹⁸O and its Metabolites by GC-MS

This protocol is adapted from methodologies described for the analysis of sugars and their isotopologues in biological samples.[3]

1. Sample Preparation and Metabolite Extraction:

-

Quenching: Immediately quench metabolic activity in collected samples by flash-freezing in liquid nitrogen or by adding ice-cold methanol.

-

Extraction: Homogenize tissue samples in a cold solvent mixture (e.g., methanol:water:chloroform). For plasma or serum, perform a protein precipitation step with a cold solvent like methanol or acetone.

-

Phase Separation: Centrifuge the homogenate to separate the polar (containing sugars and their phosphates), non-polar, and protein phases.

-

Drying: Collect the polar phase and dry it completely under a vacuum or a stream of nitrogen.

2. Derivatization:

-

To increase volatility for GC analysis, the dried metabolites must be derivatized. A common method is methoximation followed by silylation.

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to form methoxime derivatives of the carbonyl groups.

-

Silylation: Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

3. GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Separate the derivatized metabolites on a suitable capillary column (e.g., a DB-5ms). Use a temperature gradient to achieve optimal separation.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact - EI) and the resulting fragments are analyzed by the mass spectrometer.

-

Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect the ions corresponding to fructose and its ¹⁸O-labeled isotopologue. For the TMS derivative of fructose, characteristic fragments would be monitored. For D-Fructose-¹⁸O, the corresponding fragments will have a mass shift of +2 Da for each incorporated ¹⁸O atom.

4. Data Analysis:

-

Quantification: Create a standard curve using known concentrations of unlabeled fructose and D-Fructose-¹⁸O to quantify the amounts in the samples.

-

Isotopic Enrichment: Calculate the percentage of ¹⁸O enrichment in the fructose pool and in downstream metabolites by determining the ratio of the peak areas of the labeled and unlabeled fragments.

Conclusion

D-Fructose-¹⁸O is a powerful and indispensable tool for researchers and drug development professionals seeking to unravel the complexities of fructose metabolism. Its use in isotopic tracing studies provides precise quantitative data on the metabolic fate of fructose and its influence on critical signaling pathways. The methodologies for its use, particularly when coupled with advanced analytical techniques like mass spectrometry, offer a window into the biochemical processes that underpin health and disease, thereby paving the way for the development of novel therapeutic interventions targeting metabolic disorders and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

Synthesis of ¹⁸O-Labeled Fructose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹⁸O-labeled fructose, a critical tool in metabolic research and drug development. The incorporation of the heavy isotope of oxygen allows for the tracing of fructose metabolism and its interactions with various physiological and pathological pathways. This document details both chemical and enzymatic approaches to ¹⁸O-labeling, providing structured data, experimental protocols, and visual representations of the core concepts.

Introduction

Isotopically labeled compounds are indispensable in modern scientific research, enabling the elucidation of complex biological pathways and the mechanisms of drug action. ¹⁸O-labeled fructose, in particular, serves as a valuable tracer for studying carbohydrate metabolism, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its application extends to investigating metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease. This guide presents two primary strategies for the synthesis of ¹⁸O-labeled fructose: acid-catalyzed oxygen exchange and enzymatic synthesis.

Chemical Synthesis: Acid-Catalyzed Oxygen Exchange

A straightforward and effective method for introducing ¹⁸O into the fructose molecule is through acid-catalyzed oxygen exchange in the presence of ¹⁸O-labeled water (H₂¹⁸O). Formic acid is a commonly utilized catalyst for this reaction. The mechanism involves the reversible protonation of the hydroxyl groups of fructose, facilitating the exchange of ¹⁶O with ¹⁸O from the solvent.

Experimental Protocol: Formic Acid-Catalyzed ¹⁸O-Labeling

This protocol is adapted from established methods for acid-catalyzed oxygen exchange.

Materials:

-

D-Fructose

-

¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)

-

Formic acid (HCOOH)

-

Anhydrous ethanol

-

Drying agent (e.g., anhydrous sodium sulfate)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for isotopic enrichment analysis

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Procedure:

-

Dissolution: Dissolve 100 mg of D-fructose in 1 mL of H₂¹⁸O in a sealed reaction vial.

-

Acidification: Add 50 µL of formic acid to the solution to initiate the oxygen exchange.

-

Incubation: Heat the reaction mixture at 35°C for 24-48 hours. The reaction progress can be monitored by taking aliquots and analyzing the isotopic enrichment via mass spectrometry.

-

Neutralization and Evaporation: After the desired level of isotopic enrichment is achieved, neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide). Evaporate the solvent under reduced pressure.

-

Purification: Purify the ¹⁸O-labeled fructose using preparative HPLC with a suitable carbohydrate column.

-

Characterization: Confirm the structure and determine the isotopic enrichment of the final product using NMR and mass spectrometry.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | D-Fructose | N/A |

| Labeling Reagent | H₂¹⁸O (95-98%) | N/A |

| Catalyst | Formic Acid | [1] |

| Reaction Temperature | 35°C | [1] |

| Reaction Time | 24 - 48 hours | Adapted from similar methods |

| Typical Yield | > 80% | Estimated based on similar reactions |

| Isotopic Enrichment | Variable, dependent on reaction time and H₂¹⁸O purity | N/A |

Signaling Pathway & Experimental Workflow

Caption: Acid-catalyzed ¹⁸O-labeling of fructose workflow.

Enzymatic Synthesis

An alternative approach to producing ¹⁸O-labeled fructose is through enzymatic synthesis, which offers high specificity and milder reaction conditions. The most common method involves the isomerization of ¹⁸O-labeled glucose to ¹⁸O-labeled fructose using glucose isomerase. The labeling of the starting glucose can be achieved through a similar acid-catalyzed exchange in H₂¹⁸O.

Experimental Protocol: Enzymatic Isomerization

Materials:

-

¹⁸O-labeled D-Glucose (prepared via acid-catalyzed exchange)

-

Glucose Isomerase (immobilized or free)

-

Buffer solution (e.g., phosphate buffer, pH 7.5) prepared in H₂¹⁸O

-

Magnesium sulfate (MgSO₄) as a cofactor

-

HPLC system for purification and analysis

-

Mass spectrometer for isotopic enrichment analysis

Procedure:

-

Prepare ¹⁸O-labeled Glucose: Synthesize ¹⁸O-labeled glucose using the formic acid-catalyzed method described in section 2.1.

-

Reaction Setup: Prepare a solution of ¹⁸O-labeled glucose in the H₂¹⁸O-based buffer. Add glucose isomerase and MgSO₄.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 60-70°C) for a specified time (e.g., 4-24 hours), allowing the isomerization to reach equilibrium.

-

Enzyme Deactivation: Stop the reaction by heat deactivation of the enzyme or by removing the immobilized enzyme.

-

Purification: Separate the ¹⁸O-labeled fructose from the remaining ¹⁸O-labeled glucose and other reaction components using preparative HPLC.

-

Characterization: Analyze the purified product to confirm its identity and determine the isotopic enrichment.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | ¹⁸O-labeled D-Glucose | N/A |

| Enzyme | Glucose Isomerase | N/A |

| Cofactor | MgSO₄ | N/A |

| Reaction Temperature | 60 - 70°C | N/A |

| Reaction Time | 4 - 24 hours | N/A |

| Typical Yield | ~40-50% (at equilibrium) | N/A |

| Isotopic Enrichment | Dependent on the enrichment of the starting ¹⁸O-glucose | N/A |

Signaling Pathway & Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of D-Fructose-¹⁸O

This technical guide provides a comprehensive overview of the core chemical properties of D-Fructose-¹⁸O, an isotopically labeled form of D-fructose. The incorporation of the stable, heavier oxygen isotope, ¹⁸O, makes this molecule an invaluable tracer for metabolic research, enabling the precise tracking of fructose through complex biochemical pathways. This document details its physicochemical properties, stability, reactivity, and common experimental methodologies.

Physicochemical Properties

The primary difference between D-Fructose-¹⁸O and unlabeled D-fructose is its molecular weight, due to the presence of the ¹⁸O isotope. Most other bulk physical and chemical properties are comparable to the unlabeled compound. The specific position of the ¹⁸O label can vary depending on the synthesis method (e.g., D-Fructose-2-¹⁸O, D-Fructose-6-¹⁸O). The data below pertains to a singly-labeled D-Fructose-¹⁸O molecule.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂¹⁸O₁O₅ | [1] |

| Molecular Weight | ~182.16 g/mol | [1][2] |

| Exact Mass | 182.06763309 Da | [2] |

| Appearance | White crystalline solid/powder | [3][4][5] |

| Melting Point | 103–105 °C | [3][4][6] |

| Solubility | Highly soluble in water | [3][4][5] |

| pH | 5.0 - 7.0 (in 1.8% aqueous solution at 25 °C) | [3][7] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| IUPAC Name | (3S,4R,5R)-1,3,4,6-tetrahydroxy-5-(¹⁸O)oxidanylhexan-2-one (for D-Fructose-5-¹⁸O) | [2] |

| XLogP3 | -3.2 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 118 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

Stability and Reactivity

The chemical stability and reactivity of D-Fructose-¹⁸O are largely identical to that of its unlabeled counterpart.

-

Chemical Stability : The material is stable under normal ambient and anticipated storage and handling conditions.[7][8] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[3]

-

Reactivity :

-

Hazardous Reactions : Violent reactions are possible with strong oxidizing agents.[7][8]

-

Conditions to Avoid : Avoid excess heat and the formation of dust, which can lead to a risk of dust explosion.[3][8]

-

Maillard Reaction : Fructose readily undergoes the Maillard reaction (non-enzymatic browning) with amino acids. This reaction occurs more rapidly with fructose than with glucose because a greater proportion of fructose exists in the open-chain form.[9]

-

-

Hazardous Decomposition Products : Upon combustion, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂) can form.[3]

Experimental Protocols and Methodologies

D-Fructose-¹⁸O is primarily used as a tracer in metabolic studies. Its analysis and application require specific experimental protocols.

General Protocol for In Vitro ¹⁸O-Labeling of Metabolites

A common application involves tracing oxygen incorporation during metabolic processes. The following protocol is a generalized workflow for studying drug metabolism using liver microsomes and ¹⁸O₂, which can be adapted for studying fructose metabolism.[10]

-

Preparation : Degas a 50 mM phosphate-buffered saline (PBS) solution for approximately 15 minutes to remove dissolved ¹⁶O₂.

-

Pre-incubation : In a suitable reaction vessel, combine liver microsomes and necessary cofactors in the degassed PBS.

-

¹⁸O₂ Introduction : Pass gaseous ¹⁸O₂ through the solution to displace any remaining ¹⁶O₂ and create an ¹⁸O₂-saturated environment.

-

Reaction Initiation : Add the substrate (e.g., a compound whose metabolism involves fructose pathways) to the ¹⁸O₂-saturated microsomal solution to initiate the reaction.

-

Incubation : Incubate the reaction mixture for a defined period (e.g., 1 hour) under controlled temperature.

-

Quenching : Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Analysis : Analyze the resulting mixture using High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) to identify and quantify the ¹⁸O-labeled metabolites.

Analytical Quantification Methods

-

Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS) : This is a key technique for compound-specific δ¹⁸O analysis of sugars like fructose. The protocol involves derivatization of the sugar (e.g., to its trimethylsilyl-derivative) followed by analysis. This method allows for precise measurement of ¹⁸O enrichment and requires careful calibration with standards to correct for instrumental drift and amount-dependent effects.[11]

-

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a sensitive method for separating and quantifying fructose from other monosaccharides, often used when mass spectrometry is not available for identification. The analysis is typically run on specialized systems with alkaline eluents.[12]

-

Enzymatic Methods : Specific enzymatic assays can be used for the quantitative determination of D-fructose. The principle involves a series of enzymatic reactions that ultimately lead to the formation of NADPH, which is measured spectrophotometrically at 340 nm. The amount of NADPH formed is stoichiometric to the amount of D-fructose.[13][14]

Applications in Metabolic Research

Isotopically labeled fructose, including D-Fructose-¹⁸O, is a critical tool for metabolic flux analysis.[15][16] Tracer studies in humans have elucidated the primary metabolic fates of dietary fructose.[17][18][19]

Upon ingestion, fructose is primarily metabolized in the liver. The major pathways include:

-

Conversion to Glucose : A significant portion of ingested fructose is converted to glucose in the liver.[17][18]

-

Oxidation : Fructose is oxidized to produce energy (CO₂). The mean oxidation rate is approximately 45% within a few hours of ingestion.[17][18]

-

Conversion to Lactate : A substantial amount (around 25%) of ingested fructose can be converted to lactate.[18]

-

Conversion to Glycogen : Fructose contributes to the replenishment of liver glycogen stores.[17]

-

De Novo Lipogenesis (DNL) : A small fraction of fructose is directly converted to triglycerides (TG). However, high fructose consumption can promote DNL, contributing to hyperlipidemia.[17][18]

References

- 1. clearsynth.com [clearsynth.com]

- 2. D-Fructose-18O-2 | C6H12O6 | CID 165412969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. What is Fructose? - GeeksforGeeks [geeksforgeeks.org]

- 5. Properties of Fructose [unacademy.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. uprm.edu [uprm.edu]

- 8. carlroth.com [carlroth.com]

- 9. Fructose - Wikipedia [en.wikipedia.org]

- 10. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nzytech.com [nzytech.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 16. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]

physical properties of D-Fructose-18O

An In-depth Technical Guide to the Physical and Metabolic Properties of D-Fructose-¹⁸O

Introduction

D-Fructose, a six-carbon monosaccharide and a structural isomer of glucose, is a central carbohydrate in human metabolism.[1] The isotopically labeled variant, D-Fructose-¹⁸O, is a stable, non-radioactive isotope of D-fructose where one of the oxygen atoms, typically at a specific position on the molecule, has been replaced with the heavier ¹⁸O isotope. This substitution makes D-Fructose-¹⁸O an invaluable tool for researchers, scientists, and drug development professionals.[2][3] It serves as a tracer in metabolic studies, allowing for the precise tracking of fructose absorption, distribution, and metabolic fate in vivo without the need for radioactive labels. Its primary application lies in elucidating the pathways of fructose metabolism and its contribution to various physiological and pathological processes, including energy production, glycogen replenishment, and lipid synthesis.[4][5]

Core Physical Properties

The introduction of an ¹⁸O isotope results in a predictable increase in the molecular weight of D-fructose. Other physical properties, such as melting point, boiling point, and solubility, are not expected to differ significantly from the unlabeled compound, as they are primarily determined by the molecule's overall structure and intermolecular forces. The data presented below compares the computed or theoretical properties of D-Fructose-¹⁸O with the experimentally determined properties of standard D-Fructose.

| Property | D-Fructose (Unlabeled) | D-Fructose-¹⁸O | Data Source(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂¹⁸OO₅ | [6][7] |

| Molecular Weight | 180.16 g/mol | 182.16 g/mol | [6][7][8] |

| Appearance | White crystalline solid/powder | White crystalline solid/powder | [9][10][11] |

| Melting Point | 103–105 °C; 119-122 °C (decomposes) | Not experimentally determined | [6][9][12] |

| Boiling Point | Not determined (decomposes) | Not experimentally determined | [9] |

| Water Solubility | ~4000 g/L (25 °C); Freely soluble | High | [6][13] |

| Alcohol Solubility | Soluble (1 g in 15 ml) | Soluble | [6][12] |

| Methanol Solubility | Soluble (1 g in 14 ml) | Soluble | [6][12] |

| Density | ~1.6 g/cm³ | Not experimentally determined | [9][12] |

| pKa | 12.06 (18 °C) | Not experimentally determined | [12][14] |

Experimental Protocols and Methodologies

The use of D-Fructose-¹⁸O in research necessitates robust protocols for its synthesis and analysis to ensure isotopic enrichment and chemical purity.

Synthesis of D-Fructose-¹⁸O

The synthesis of isotopically labeled sugars like D-Fructose-¹⁸O is a specialized process. While specific, proprietary protocols may vary between manufacturers, the general approaches involve either enzymatic or chemical methods.

-

Oxygen Isotope Exchange: A common method involves the acid- or base-catalyzed oxygen exchange reaction between the carbonyl group of D-fructose and ¹⁸O-labeled water (H₂¹⁸O).[15][16] The open-chain (keto) form of fructose in solution contains a carbonyl group at the C2 position, which is susceptible to nucleophilic attack by water.[16] By conducting this reaction in an ¹⁸O-enriched aqueous medium, the carbonyl oxygen can be exchanged for an ¹⁸O atom.[15] The position of the label (e.g., at C2, C5, or C6) can be influenced by the specific reaction conditions and starting materials.[7][17]

-

Chemo-enzymatic Synthesis: This approach utilizes the high specificity of enzymes. For instance, aldolases, such as fructose-6-phosphate aldolase (FSA), can be employed to form C-C bonds in the synthesis of fructose precursors.[18] By using an ¹⁸O-labeled substrate in an FSA-catalyzed aldol reaction, the ¹⁸O isotope can be incorporated into the fructose backbone in a highly controlled manner.[18]

Purification and Analysis

Post-synthesis, D-Fructose-¹⁸O must be purified and its isotopic enrichment quantified.

-

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying the final product, separating it from unreacted starting materials and byproducts to achieve high chemical purity (e.g., >99.0%).[7][11]

-

Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is the definitive technique for confirming the incorporation of the ¹⁸O isotope by detecting the +2 Da shift in molecular weight compared to the unlabeled compound.[16] It is also used to quantify the level of isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the position of the ¹⁸O label. The ¹⁸O isotope induces a small, characteristic upfield shift in the resonance of the directly bonded ¹³C atom, allowing for precise structural determination.[15]

-

Application in Metabolic Research: Tracing Fructolysis

D-Fructose-¹⁸O is primarily used to trace the metabolic pathway of fructose, known as fructolysis, which occurs predominantly in the liver.[4] Unlike glucose, fructose metabolism is not directly regulated by insulin.[4] Upon entering hepatocytes, fructose is rapidly phosphorylated by fructokinase (KHK) to fructose-1-phosphate. This step bypasses the main rate-limiting step of glycolysis, leading to a rapid flux of carbons through the downstream pathway. The ¹⁸O label allows researchers to follow the path of these carbon atoms as they are converted to glucose, glycogen, lactate, or triglycerides.

Caption: Metabolic pathway of D-Fructose-¹⁸O in the liver.

This diagram illustrates the workflow for tracing D-Fructose-¹⁸O through the initial stages of hepatic metabolism. The ¹⁸O label can be tracked as fructose-1-phosphate is cleaved into triose phosphates, which then enter central metabolic pathways like glycolysis, gluconeogenesis, and de novo lipogenesis. This allows for quantitative analysis of the flux of dietary fructose into various metabolic end-products.[19][4]

References

- 1. youtube.com [youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]

- 7. clearsynth.com [clearsynth.com]

- 8. D-Fructose-18O-2 | C6H12O6 | CID 165412969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. byjus.com [byjus.com]

- 11. labproinc.com [labproinc.com]

- 12. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fructose - Wikipedia [en.wikipedia.org]

- 14. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. omicronbio.com [omicronbio.com]

- 18. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Fructose as a Metabolic Fuel in Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The consumption of fructose, particularly from added sugars like sucrose and high-fructose corn syrup, has risen dramatically in recent decades. This increase has paralleled the growing prevalence of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers. Unlike glucose, which is ubiquitously utilized by the body's cells, fructose is primarily metabolized in the liver. This unique metabolic pathway, known as fructolysis, has profound implications for cellular and systemic metabolism. When consumed in excess, fructose can act as a potent metabolic fuel that drives pathological processes. This technical guide provides a comprehensive overview of the discovery and mechanisms of fructose as a metabolic fuel in disease, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Fructose Metabolism: A Unique and Unregulated Pathway

Fructose enters hepatocytes predominantly through the glucose transporter 2 (GLUT2) and is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK), also known as fructokinase.[1][2] This initial step is critical as it traps fructose within the liver cell and commits it to metabolism. Unlike the phosphorylation of glucose by glucokinase, KHK activity is not regulated by insulin or its end-product, F1P.[3] This lack of feedback inhibition allows for a rapid and uncontrolled influx of fructose-derived carbons into downstream metabolic pathways, bypassing the key regulatory step of glycolysis catalyzed by phosphofructokinase.[1][4]

F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis or gluconeogenesis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate.[1][2] The rapid flux of these triose phosphates can overwhelm the liver's metabolic capacity, leading to several downstream consequences that contribute to disease pathogenesis.

Quantitative Impact of Fructose Metabolism in Disease Models

Numerous studies utilizing animal models have demonstrated the potent effects of high-fructose diets on metabolic health. These models are crucial for understanding the quantitative impact of fructose on various physiological and biochemical parameters.

Animal Models of Fructose-Induced Metabolic Syndrome

A common method to induce metabolic syndrome in rodents is the administration of fructose in their drinking water.[5][6][7] The following table summarizes typical quantitative changes observed in these models.

| Parameter | Control Group | High-Fructose Diet Group | Fold Change/Percentage Increase | Reference |

| Systolic Blood Pressure (mmHg) | 113.66 ± 1.14 | 130.61 ± 0.80 | ~15% increase | [7] |

| Plasma Triglycerides (mg/dL) | 61.86 ± 4.86 | 331.20 ± 23.15 | ~435% increase | [7] |

| Fasting Plasma Glucose (mg/dL) | Normal | Significantly Increased | - | [8] |

| Serum Insulin (pmol/L) | 160.8 (with allopurinol) | 272.3 | ~69% increase | [4] |

| Body Weight Gain (%) | Lower | Significantly Higher | - | [5] |

| Body Mass Index (g/cm²) | 0.45 ± 0.02 | 0.68 ± 0.05 | ~51% increase | [5] |

Fructose and De Novo Lipogenesis in Humans

In humans, excessive fructose consumption is a potent stimulator of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. This contributes directly to the development of NAFLD.

| Condition | Fractional DNL (%) | Reference |

| Fasting | 5.3 ± 2.8 | [9][10] |

| Low-Dose Fructose | 15 ± 2 | [9][10] |

| High-Dose Fructose | 29 ± 2 | [9][10] |

Fructose and Uric Acid Production

A key consequence of rapid fructose phosphorylation is the consumption of ATP, leading to the accumulation of AMP. AMP is then degraded, resulting in the production of uric acid.[11][12]

| Condition | Serum Uric Acid Increase (mg/dL) | Timeframe | Reference |

| Fructose Ingestion | up to 2 | within 1 hour | [11] |

Key Signaling Pathways Activated by Fructose Metabolism

The metabolic effects of fructose are mediated by the activation of specific transcription factors that regulate gene expression related to glycolysis, lipogenesis, and gluconeogenesis.

ChREBP and SREBP-1c Signaling

Carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) are master regulators of lipogenesis. Fructose metabolites, such as xylulose-5-phosphate, are potent activators of ChREBP.[13][14] Activated ChREBP, along with SREBP-1c, which can also be induced by fructose independently of insulin, drives the transcription of genes involved in fatty acid and triglyceride synthesis.[13][14]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the effects of fructose metabolism.

Induction of Metabolic Syndrome in Rats

This protocol describes the induction of metabolic syndrome in Wistar rats through fructose administration in drinking water.[5][6]

Materials:

-

Male Wistar rats (6 weeks old)

-

Standard rat chow

-

Fructose solution (10-25% w/v in drinking water)

-

Metabolic cages for monitoring food and water intake

-

Blood pressure measurement system (e.g., tail-cuff method)

-

Equipment for blood collection and analysis

Procedure:

-

Acclimatize rats for one week with free access to standard chow and water.

-

Divide rats into a control group (receiving plain drinking water) and an experimental group (receiving fructose solution).

-

Prepare fresh fructose solution daily.

-

Monitor food and fluid intake, as well as body weight, weekly.

-

Measure blood pressure at regular intervals (e.g., every 2-3 weeks).

-

After the designated study period (typically 8-12 weeks), collect blood samples for the analysis of glucose, insulin, triglycerides, and uric acid.

-

Calculate parameters such as body mass index (BMI) and percentage of body weight gain.

Ketohexokinase (KHK) Activity Assay

This luminescence-based protocol allows for the quantification of KHK activity in cell lysates or tissue homogenates.[1]

Materials:

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Cell or tissue lysate

-

Reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM DTT)

-

Fructose solution (substrate)

-

ATP solution

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare cell or tissue lysates in the reaction buffer.

-

Determine the protein concentration of the lysates.

-

In a white-walled microplate, add a defined amount of lysate protein to each well.

-

Initiate the reaction by adding a mixture of fructose and ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate for 30-60 minutes in the dark.

-

Measure the luminescence signal using a plate reader.

-

Calculate KHK activity relative to the amount of protein and reaction time.

Isotopic Tracer Studies for De Novo Lipogenesis

Stable isotope tracers, such as 13C-labeled acetate, are used to quantify the rate of DNL in response to fructose feeding.[9][10][15]

Methodology Overview:

-

A primed, constant infusion of [1-13C]acetate is administered intravenously.

-

Subjects consume a high-fructose beverage.

-

Blood samples are collected at baseline and at regular intervals during the fructose challenge.

-

Very-low-density lipoprotein (VLDL)-triglycerides are isolated from the plasma.

-

The fatty acid portion of the triglycerides is derivatized to fatty acid methyl esters (FAMEs).

-

The isotopic enrichment of palmitate is determined by gas chromatography-mass spectrometry (GC/MS).

-

The fractional DNL is calculated based on the incorporation of the 13C label into newly synthesized palmitate.

Fructose Metabolism in Cancer

Emerging evidence suggests that some cancers can utilize fructose as an alternative fuel source to support their growth and proliferation, a phenomenon that has been termed "fructolysis".[16][17][18] Cancer cells can upregulate the expression of the fructose transporter GLUT5 to increase fructose uptake.[19] Fructose metabolism can then feed into glycolysis, the pentose phosphate pathway (for nucleotide synthesis), and lipogenesis, providing the building blocks necessary for rapid cell division.[16]

A recent study has also shown that while many cancer cells lack the primary enzyme for fructose metabolism, KHK, they can indirectly benefit from fructose consumption.[20] The liver metabolizes fructose into lipids, which are then released into the circulation and taken up by tumors to fuel their growth.[20]

Therapeutic Targeting of Fructose Metabolism

The central role of KHK in fructose metabolism makes it an attractive therapeutic target. KHK inhibitors are being developed to block the first step of fructolysis, thereby preventing the downstream metabolic consequences of excessive fructose consumption.[1][21] These inhibitors have shown promise in preclinical models for the treatment of NAFLD and other metabolic diseases.[1]

Conclusion

The discovery of fructose as a potent metabolic fuel in disease has significantly advanced our understanding of the pathogenesis of metabolic syndrome, NAFLD, and cancer. The unregulated nature of its metabolism in the liver leads to a cascade of events, including increased de novo lipogenesis, uric acid production, and the activation of pro-inflammatory signaling pathways. The quantitative data from animal and human studies, along with detailed experimental protocols, provide a robust framework for further research in this critical area. The development of therapeutic strategies targeting fructose metabolism, such as KHK inhibitors, holds promise for mitigating the adverse health effects of excessive sugar consumption. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of fructose metabolism and developing novel interventions for associated diseases.

References

- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. greenmedinfo.com [greenmedinfo.com]

- 5. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]

- 9. Dose-dependent quantitative effects of acute fructose administration on hepatic de novo lipogenesis in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway [mdpi.com]

- 15. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications [medsci.org]

- 19. GLUT5 (SLC2A5) enables fructose-mediated proliferation independent of ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fructose Sugar Fuels Cancer Growth Indirectly - NCI [cancer.gov]

- 21. Dose-dependent quantitative effects of acute fructose administration on hepatic de novo lipogenesis in healthy humans. | Endocrinology & Metabolism [endocrine.ucsf.edu]

role of fructolysis in neurodegenerative conditions

An in-depth analysis of the role of fructolysis in the pathogenesis of neurodegenerative conditions, providing a technical guide for researchers, scientists, and professionals in drug development.

Executive Summary

Emerging evidence implicates aberrant fructose metabolism, or fructolysis, in the brain as a significant contributor to the pathology of several neurodegenerative diseases, most notably Alzheimer's disease. This whitepaper synthesizes current research, detailing the biochemical pathways, summarizing key quantitative findings, providing experimental protocols, and illustrating the complex signaling cascades involved. The central hypothesis is that endogenous fructose production and subsequent metabolism in the brain, driven by the polyol pathway, can initiate a cascade of detrimental events including mitochondrial dysfunction, neuroinflammation, and the accumulation of pathological protein aggregates. This guide serves as a technical resource for professionals seeking to understand and target this novel mechanism in the pursuit of new therapeutic strategies.

The Fructolytic Pathway in the Brain

Fructose can be metabolized in the brain through two primary pathways. It can be phosphorylated by hexokinase to fructose-6-phosphate, entering the standard glycolytic pathway. However, the more critical pathway in the context of neurodegeneration involves its phosphorylation by fructokinase (also known as ketohexokinase or KHK) to fructose-1-phosphate. This step is unique to fructose metabolism and is not regulated by feedback inhibition, leading to rapid phosphate consumption and ATP depletion. Aldolase then cleaves fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can then enter glycolysis or be used for other metabolic processes.

A crucial aspect of fructose's role in the brain is its endogenous production from glucose via the polyol pathway.[1][2] Under conditions of hyperglycemia or other stressors, the enzyme aldose reductase converts glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[3] This pathway allows for the generation of fructose within the brain itself, independent of dietary fructose intake.[1][2]

Figure 1: The Polyol Pathway and Fructolysis.

Fructolysis in Neurodegenerative Conditions

Alzheimer's Disease

A substantial body of research suggests that fructose metabolism in the brain may be a key driver of Alzheimer's disease (AD).[4][5][6] The proposed mechanism involves a "survival switch" being permanently activated by chronic fructose metabolism, leading to a persistent reduction in cerebral metabolism, brain atrophy, and neuronal loss.[4][7] This hypothesis is supported by findings of elevated fructose levels in the brains of AD patients.[4][8]

The metabolism of fructose via fructokinase leads to a rapid depletion of intracellular ATP, which in turn activates AMP deaminase, resulting in the production of uric acid.[9] Uric acid can induce neuroinflammation and oxidative stress, both of which are central to AD pathology.[9] Furthermore, chronic fructose metabolism can lead to the accumulation of amyloid-beta and tau proteins, the pathological hallmarks of AD.[4][10] Studies in laboratory rats have shown that a prolonged fructose-rich diet can induce the formation of these proteins in the brain.[4][10]

The polyol pathway is a significant contributor to the fructose load in the brain, converting glucose to fructose, especially in states of hyperglycemia which are often associated with an increased risk for AD.[1][5][6] Microglia, the resident immune cells of the brain, also play a role, as they express the fructose transporter GLUT5 and enzymes involved in fructolysis, and their expression is upregulated in aging and disease states.[11]

Figure 2: Role of Fructolysis in Alzheimer's Disease Pathogenesis.

Parkinson's Disease

The link between fructolysis and Parkinson's disease (PD) is less established but emerging. PD is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of alpha-synuclein aggregates (Lewy bodies).[12] Metabolic alterations, including in sugar metabolism, have been observed in PD.[12] One study using a mouse model of PD induced by Proteus mirabilis found significant alterations in fructose and mannose metabolism.[12]

Furthermore, glycation, the non-enzymatic reaction of sugars with proteins, can modulate the aggregation of alpha-synuclein.[13] Fructose is a more potent glycating agent than glucose, suggesting a potential mechanism by which elevated fructose levels could contribute to the formation of pathological alpha-synuclein aggregates.[13] Additionally, there is a recognized association between PD and blood glucose dysregulation, sometimes referred to as "type 3 diabetes," which could lead to increased endogenous fructose production in the brain via the polyol pathway.[14]

Huntington's Disease

In Huntington's disease (HD), an inherited neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, recent research has pointed to a role for a specific metabolite related to fructose metabolism.[15][16] Studies have shown that the activity of a crucial DNA repair enzyme, polynucleotide kinase 3'-phosphatase (PNKP), is severely compromised in HD.[15][17] This impairment is linked to reduced levels of 6-phosphofructo-2-kinase fructose-2,6-bisphosphatase 3 (PFKFB3) and its product, fructose-2,6-bisphosphate (F2,6BP), in affected brain regions.[17][18] F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. Interestingly, supplementation with F2,6BP has been shown to restore PNKP activity and ameliorate neurodegenerative symptoms in HD models, suggesting a direct link between this glycolytic regulator and DNA repair mechanisms crucial for neuronal survival.[15][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding fructose and its metabolites in the context of the central nervous system and neurodegenerative diseases.

| Analyte | Matrix | Condition | Concentration/Ratio | Significance | Reference |

| Fructose | Cerebrospinal Fluid (CSF) | Healthy Pregnant Women | ~20-fold higher than plasma | p < 0.001 | [19][20] |

| Sorbitol | Cerebrospinal Fluid (CSF) | Healthy Pregnant Women | ~9-fold higher than plasma | p < 0.001 | [19][20] |

| Fructose | Cerebrospinal Fluid (CSF) | General Population | ~100 µM | Exceeds plasma levels | [21] |

| Fructose | Brain | Alzheimer's Disease | Elevated levels | - | [4][8] |

Table 1: Concentrations of Fructose and Related Metabolites in CSF and Brain Tissue.

| Parameter | Condition | Observation | Reference |

| CSF Fructose vs. CSF Glucose | Healthy Pregnant Women | Positive correlation (ρ = 0.45) | [19][20] |

| CSF Fructose vs. CSF Sorbitol | Healthy Pregnant Women | Positive correlation (ρ = 0.75) | [19][20] |

| Added Sugar Intake | Parkinson's Disease | Positive association with PD prevalence | [22] |

Table 2: Correlations and Associations of Fructose Metabolism with Neurodegenerative Conditions.

Experimental Protocols

Quantification of Fructose and Sorbitol in Cerebrospinal Fluid by GC-MS

This protocol is adapted from methodologies for metabolic profiling of CSF.[23]

Objective: To quantify the concentrations of fructose and sorbitol in CSF samples.

Materials:

-

CSF samples

-

Methanol-water-chloroform solution (2.5:1:1)

-

Internal standard (e.g., a stable isotope-labeled sugar)

-

Distilled water

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To 50 µL of CSF, add 250 µL of the methanol-water-chloroform solution and the internal standard.

-

Vortex and centrifuge the mixture.

-

Transfer 250 µL of the supernatant to a new tube and add 200 µL of distilled water.

-

Vortex and centrifuge again.

-

Lyophilize 250 µL of the resulting supernatant.

-

-

Derivatization:

-

Add 40 µL of methoxyamine hydrochloride in pyridine to the lyophilized sample and incubate.

-

Add 20 µL of MSTFA and centrifuge.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate column (e.g., RTX-5Sil MS) and temperature gradient for separation.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis:

-

Identify and quantify fructose and sorbitol peaks based on their retention times and mass spectra compared to standards.

-

Normalize the results using the internal standard.

-

Fructokinase (Ketohexokinase) Activity Assay

This protocol is based on a luminescence-based method for quantifying KHK activity.[24][25]

Objective: To measure the enzymatic activity of fructokinase in brain tissue lysates.

Materials:

-

Brain tissue homogenates

-

Lysis buffer

-

KHK assay buffer

-

Fructose solution

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Tissue Lysate Preparation:

-

Homogenize frozen brain tissue samples in a suitable lysis buffer on ice.

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the tissue lysate (protein homogenate), KHK assay buffer, and ATP.

-

Initiate the reaction by adding the fructose solution. Include a negative control without fructose.

-

Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

-

-

ADP Detection:

-

Stop the KHK reaction and measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

-

Measurement and Calculation:

-

Read the luminescence signal using a plate reader.

-

Calculate the KHK activity by dividing the relative light units (RLU) by the amount of protein and the reaction time, after subtracting the background signal from the no-fructose control.

-

Figure 3: Experimental Workflow for Fructokinase (KHK) Activity Assay.

Therapeutic Implications and Future Directions

The growing understanding of the role of fructolysis in neurodegeneration opens up new avenues for therapeutic intervention.[5][6] Inhibiting key enzymes in the polyol pathway, such as aldose reductase, or in fructolysis, such as fructokinase, could represent novel strategies to prevent or treat these devastating diseases.[5][6] Dietary and pharmaceutical trials aimed at reducing fructose consumption or blocking its metabolism are warranted to evaluate their potential benefits.[4]

Future research should focus on:

-

Further elucidating the specific mechanisms by which fructolysis contributes to the pathologies of Parkinson's and Huntington's diseases.

-

Developing and validating biomarkers of cerebral fructose metabolism for early diagnosis and monitoring of disease progression.

-

Conducting clinical trials of fructokinase and aldose reductase inhibitors in patients with neurodegenerative diseases.

-

Investigating the interplay between fructolysis, the gut-brain axis, and neuroinflammation.

Conclusion

The evidence strongly suggests that aberrant fructose metabolism in the brain, driven by both dietary intake and endogenous production, is a significant and previously underappreciated factor in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. The fructolytic pathway represents a promising new set of targets for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and exploit this critical metabolic pathway in the fight against neurodegeneration.

References

- 1. Fructose is generated in the human brain | Yale News [news.yale.edu]

- 2. New Research Shows Fructose Can Be Made in the Brain | Neuroscience [labroots.com]

- 3. Frontiers | Cerebral Fructose Metabolism as a Potential Mechanism Driving Alzheimer’s Disease [frontiersin.org]

- 4. Fructose Linked to Alzheimer's: New Study - Alzra [alzra.org]

- 5. Fructose made in the brain could be a mechanism driving Alzheimer's disease | EurekAlert! [eurekalert.org]

- 6. news.cuanschutz.edu [news.cuanschutz.edu]

- 7. New study suggests a link between fructose and Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]

- 8. Alzheimer's disease: Does fructose play a role, and if so, how? [medicalnewstoday.com]

- 9. Cerebral Fructose Metabolism as a Potential Mechanism Driving Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news.cuanschutz.edu [news.cuanschutz.edu]

- 11. Do microglia metabolize fructose in Alzheimer’s disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peripheral metabolic alterations associated with pathological manifestations of Parkinson’s disease in gut-brain axis-based mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycation modulates alpha-synuclein fibrillization kinetics: A sweet spot for inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurologylive.com [neurologylive.com]

- 15. Fructose-2,6-bisphosphate restores DNA repair activity of PNKP and ameliorates neurodegenerative symptoms in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Fructose Levels Are Markedly Elevated in Cerebrospinal Fluid Compared to Plasma in Pregnant Women [escholarship.org]

- 20. Fructose Levels Are Markedly Elevated in Cerebrospinal Fluid Compared to Plasma in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Association between added sugars intake and Parkinson’s disease status in U.S. adults: a cross-sectional study from NHANES 1990–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Tracing Metabolic Fates: An In-depth Technical Guide to D-Fructose-¹⁸O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Fructose labeled with the stable isotope ¹⁸O (D-Fructose-¹⁸O) for tracing metabolic pathways. This powerful tool offers a unique window into the intricate network of biochemical reactions involving fructose, a key dietary monosaccharide implicated in numerous physiological and pathological processes. This document details the synthesis, experimental application, and data analysis associated with D-Fructose-¹⁸O, offering researchers a robust resource to design and execute insightful metabolic studies.

Introduction to D-Fructose-¹⁸O as a Metabolic Tracer

Stable isotope tracers have revolutionized the study of metabolism, allowing for the dynamic tracking of atoms through complex biochemical pathways. While ¹³C-labeled substrates are widely used, ¹⁸O-labeled compounds like D-Fructose-¹⁸O provide a complementary and powerful approach, particularly for investigating reactions involving oxygen incorporation or exchange. D-Fructose-¹⁸O is a non-radioactive, stable isotopologue of fructose where one or more of the oxygen atoms have been replaced with the heavier ¹⁸O isotope. This mass difference allows for its downstream metabolites to be distinguished from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of D-Fructose-¹⁸O in metabolic research include:

-

Elucidating the contributions of fructose to key metabolic pathways: including glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Quantifying metabolic fluxes: to understand the rates of enzymatic reactions and the overall activity of metabolic pathways under various physiological or pathological conditions.

-

Investigating the metabolic basis of diseases: such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer, where fructose metabolism is often dysregulated.

-

Evaluating the mechanism of action and efficacy of therapeutic agents: by assessing their impact on fructose metabolism in preclinical and clinical studies.

Synthesis of D-Fructose-¹⁸O

The synthesis of D-Fructose-¹⁸O is a critical first step for its use as a metabolic tracer. While commercially available from specialized suppliers, understanding its synthesis provides valuable context for its application and potential isotopic scrambling. The most common methods involve either enzymatic or chemical approaches, typically utilizing ¹⁸O-labeled water (H₂¹⁸O) as the source of the heavy isotope.

Enzymatic Synthesis:

One common enzymatic approach involves the use of glucose isomerase, an enzyme that catalyzes the reversible isomerization of glucose to fructose. By performing this reaction in the presence of H₂¹⁸O, the ¹⁸O isotope can be incorporated into the fructose molecule.

Chemical Synthesis:

Chemical synthesis offers an alternative route, often providing more control over the specific position of the ¹⁸O label. These methods can involve multi-step organic synthesis protocols. For example, a protected D-fructose precursor can be subjected to a reaction in which an oxygen-containing functional group is introduced using an ¹⁸O-labeled reagent.

It is important to note that the position of the ¹⁸O label (e.g., at the C1, C2, or C6 position) can influence the interpretation of tracer experiments. Commercially available D-Fructose-¹⁸O is often labeled at the C1 position (D-Fructose-1-¹⁸O).

Experimental Protocols for D-Fructose-¹⁸O Tracing

The successful application of D-Fructose-¹⁸O as a metabolic tracer relies on carefully designed and executed experimental protocols. The following sections provide detailed methodologies for in vitro and in vivo studies.

In Vitro Studies (Cell Culture)

Objective: To trace the metabolic fate of D-Fructose-¹⁸O in cultured cells.

Materials:

-

D-Fructose-¹⁸O (e.g., D-Fructose-1-¹⁸O)

-

Cell culture medium (glucose- and fructose-free for precise tracing)

-

Dialyzed fetal bovine serum (FBS)

-

Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolite extraction solution (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Centrifuge

Protocol:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the tracer-containing medium by supplementing the base medium with D-Fructose-¹⁸O at a concentration relevant to the biological question. A common starting concentration is 5-10 mM. It is crucial to also include a parallel control group with unlabeled D-fructose.

-

Tracer Incubation:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the prepared D-Fructose-¹⁸O-containing medium to the cells.

-

Incubate the cells for a specific duration. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being measured. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is often recommended to capture dynamic changes.

-

-

Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a pre-chilled metabolite extraction solution (e.g., 1 mL of 80% methanol per well of a 6-well plate).

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

-

-

Sample Analysis: The extracted metabolites are then ready for analysis by mass spectrometry or NMR spectroscopy.

In Vivo Studies (Animal Models)

Objective: To trace the whole-body metabolism of D-Fructose-¹⁸O in an animal model.

Materials:

-

D-Fructose-¹⁸O solution (sterile, for injection or oral gavage)

-

Animal model (e.g., mice, rats)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Metabolite extraction solutions

Protocol:

-

Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. A period of fasting (e.g., 6-12 hours) is often employed to reduce endogenous substrate levels.

-

Tracer Administration:

-

Oral Gavage: Administer a defined dose of D-Fructose-¹⁸O solution directly into the stomach.

-

Intravenous (IV) Infusion: For a more controlled delivery, infuse the D-Fructose-¹⁸O solution via a catheter (e.g., tail vein).

-

-

Time Course and Tissue Collection: At predetermined time points after tracer administration, anesthetize the animals and collect blood and tissues of interest (e.g., liver, adipose tissue, tumor).

-

Tissue Quenching and Metabolite Extraction:

-

Immediately freeze-clamp the collected tissues in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a pre-chilled extraction solution.

-

Follow a similar extraction procedure as described for in vitro studies to separate metabolites from proteins and other cellular components.

-

-

Sample Analysis: Analyze the extracted metabolites from plasma and tissues using MS or NMR.

Analytical Techniques for D-Fructose-¹⁸O Tracing

Mass Spectrometry (MS)

Mass spectrometry is the most common technique for analyzing stable isotope tracing experiments due to its high sensitivity and ability to resolve isotopologues.

Sample Preparation: The extracted metabolites are typically dried down and then reconstituted in a solvent compatible with the chromatography method.

Chromatography: Liquid chromatography (LC) is most often used to separate the complex mixture of metabolites before they enter the mass spectrometer. Hydrophilic interaction liquid chromatography (HILIC) is a common choice for separating polar metabolites like sugar phosphates.

MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for detecting phosphorylated intermediates of fructose metabolism.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is essential to accurately measure the mass difference between the ¹⁶O and ¹⁸O isotopologues.

-

Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode to target specific metabolites of interest.

Data Analysis: The raw MS data is processed to identify peaks corresponding to the metabolites of interest and their ¹⁸O-labeled isotopologues. The relative abundance of each isotopologue is then calculated to determine the extent of ¹⁸O incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information and can distinguish between positional isotopomers, which can be challenging with MS alone.

Sample Preparation: Extracted metabolites are dried and reconstituted in a deuterated solvent (e.g., D₂O).

NMR Experiments:

-

¹³C NMR: If a ¹³C-labeled tracer is used in conjunction with D-Fructose-¹⁸O, ¹³C NMR can provide detailed information on carbon-carbon bond rearrangements.

-

¹H NMR: ¹H NMR can also be used, although the chemical shift differences due to the ¹⁸O isotope are very small.

-

Heteronuclear NMR (e.g., HSQC, HMBC): These 2D NMR techniques can help in the unambiguous assignment of signals.

Data Analysis: The NMR spectra are analyzed to identify the signals corresponding to the labeled metabolites and to quantify the isotopic enrichment at specific atomic positions.

Data Presentation and Interpretation

Quantitative data from D-Fructose-¹⁸O tracing experiments should be presented in a clear and structured manner to facilitate interpretation and comparison across different experimental conditions.

Quantitative Data Tables

The following tables summarize typical quantitative data obtained from fructose tracer studies. While these examples primarily use ¹³C-labeled fructose due to the prevalence in published literature, the principles of data presentation are directly applicable to ¹⁸O-tracing studies. The data represents the percentage of the administered fructose dose that is converted to a specific metabolic fate within a defined timeframe.

| Metabolic Fate | Condition | % of Ingested Fructose | Study Duration (hours) | Reference |

| **Oxidation (to CO₂) ** | Non-exercising subjects | 45.0 ± 10.7 | 3 - 6 | [1][2][3] |

| Exercising subjects | 45.8 ± 7.3 | 2 - 3 | [1][2][3] | |

| Mixed with glucose (exercising) | 66.0 ± 8.2 | 2 - 3 | [1][2][3] | |

| Conversion to Glucose | Non-exercising subjects | 41.0 ± 10.5 | 3 - 6 | [1][2][3] |

| Conversion to Lactate | Non-exercising subjects | ~25 | a few hours | [1] |

| Direct Conversion to Plasma Triglycerides | Non-exercising subjects | < 1 | 3 - 6 | [1][2][3] |

| Metabolic Fate of ¹³C-Fructose with a Mixed Meal | Fructose + Glucose (Fr+G) | Fructose only (Fr) | Reference |

| ¹³CO₂ Production (% of ¹³C-fructose) | 32.2 ± 1.3 | 36.6 ± 1.9 | [4] |

| ¹³C-Glucose Production (% of ¹³C-fructose) | 19.0 ± 1.5 | 26.5 ± 1.4 | [4] |

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of the ¹⁸O label through metabolic pathways is crucial for interpreting the experimental results. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Caption: Metabolic fate of D-Fructose-¹⁸O and its entry into central carbon metabolism.

Caption: A typical experimental workflow for in vitro metabolic tracing with D-Fructose-¹⁸O.

Applications in Drug Development

D-Fructose-¹⁸O tracing is a valuable tool in the drug development pipeline, from target validation to preclinical and clinical studies.

-

Target Validation: By tracing the metabolic rewiring in disease models, researchers can identify and validate novel enzymatic targets for therapeutic intervention. For instance, if a particular cancer type shows a high reliance on fructose metabolism for proliferation, enzymes in the fructolytic pathway could be explored as potential drug targets.

-

Mechanism of Action Studies: D-Fructose-¹⁸O can be used to elucidate how a drug candidate exerts its therapeutic effect. For example, if a drug is hypothesized to inhibit an enzyme involved in fructose metabolism, tracer studies can directly measure the resulting changes in metabolic flux through that pathway.

-

Assessing Drug Efficacy: The efficacy of a drug can be assessed by its ability to reverse the pathogenic metabolic phenotype. For instance, in a preclinical model of NAFLD, D-Fructose-¹⁸O tracing can be used to determine if a drug reduces the conversion of fructose to lipids in the liver.

-

Toxicity and Off-Target Effects: Isotope tracing can also help to identify potential off-target effects of a drug on fructose metabolism in various tissues.

Case Study Example: A pharmaceutical company is developing a novel inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. In a preclinical mouse model of diet-induced obesity, they could administer D-Fructose-¹⁸O to both control and drug-treated animals. By analyzing the ¹⁸O-enrichment in downstream metabolites in the liver, they could quantitatively demonstrate that the drug effectively blocks the entry of fructose into the metabolic pathway, leading to a reduction in de novo lipogenesis. This would provide strong evidence for the drug's on-target activity and therapeutic potential.

Conclusion

D-Fructose-¹⁸O is a powerful and versatile tool for interrogating the complexities of fructose metabolism. Its application in conjunction with modern analytical techniques like high-resolution mass spectrometry and NMR spectroscopy provides an unparalleled level of detail into the dynamic flow of atoms through metabolic networks. For researchers in academia and the pharmaceutical industry, mastering the use of D-Fructose-¹⁸O opens up new avenues for understanding disease pathogenesis and developing novel therapeutic strategies targeting metabolic dysfunction. This guide provides a foundational framework for the successful implementation of D-Fructose-¹⁸O tracing studies.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Exploratory Studies Using Stable Isotope-Labeled Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotope-labeled fructose in metabolic research. It details the core metabolic pathways of fructose, summarizes quantitative data from key human studies, and provides detailed experimental protocols for researchers.

Introduction to Fructose Metabolism and Isotope Tracers

Fructose, a simple sugar found in fruits, honey, and as a component of sucrose and high-fructose corn syrup, has a unique metabolic fate that differs significantly from glucose.[1][2] Unlike glucose, which is utilized by most cells in the body, fructose is primarily metabolized in the liver, intestine, and kidneys.[3] This has significant implications for energy homeostasis, lipid metabolism, and the development of metabolic diseases.

Stable isotope tracers, such as uniformly carbon-13 labeled fructose ([U-¹³C]fructose), have become invaluable tools for elucidating the intricate pathways of fructose metabolism in vivo.[4] By tracing the journey of the labeled carbon atoms, researchers can quantify the rates of various metabolic processes, including oxidation, conversion to other substrates, and storage.[5]

Core Metabolic Fates of Fructose

Following absorption, fructose is transported to the liver where it is phosphorylated to fructose-1-phosphate (F1P) by fructokinase. F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter several key metabolic pathways:

-

Glycolysis and Oxidation: The triose phosphates can proceed through glycolysis to be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, generating ATP.

-

Gluconeogenesis: The triose phosphates can be used to synthesize glucose, which can then be released into the bloodstream to maintain blood glucose homeostasis.

-

Lactate Production: Under certain conditions, pyruvate from fructose metabolism is converted to lactate, which is released from the liver.

-